molecular formula C19H13ClN2O2 B8582484 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride CAS No. 649550-91-4

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride

Cat. No. B8582484
CAS RN: 649550-91-4
M. Wt: 336.8 g/mol
InChI Key: FKPWVQNJTSWRFW-UHFFFAOYSA-N
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Description

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride is a useful research compound. Its molecular formula is C19H13ClN2O2 and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649550-91-4

Product Name

6-Methoxy-1-(quinolin-4-yl)-1H-indole-3-carbonyl chloride

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

6-methoxy-1-quinolin-4-ylindole-3-carbonyl chloride

InChI

InChI=1S/C19H13ClN2O2/c1-24-12-6-7-13-15(19(20)23)11-22(18(13)10-12)17-8-9-21-16-5-3-2-4-14(16)17/h2-11H,1H3

InChI Key

FKPWVQNJTSWRFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C3=CC=NC4=CC=CC=C43)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 cm3 of sulphinyl chloride and one drop of dimethylformamide are added, at a temperature in the region of 22° C. and under an argon atmosphere, to 2.4 g (7.52 mmol) of 3-carboxy-6-methoxy-1-(quinol-4-yl)-1H-indole. After stirring at reflux for 16 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give 2.5 g of 3-chlorocarbonyl-6-methoxy-1-(quinol-4-yl)-1H-indole in the form of a yellow solid which is used directly in the following step.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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